![molecular formula C15H16ClNO2 B3032830 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-85-9](/img/structure/B3032830.png)
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione and features a chlorophenyl group attached to an amino-methylidene moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through a variety of mechanisms . For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
For instance, certain indole derivatives have demonstrated significant inflammation inhibition .
Biochemical Analysis
Biochemical Properties
2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell division . It affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . Furthermore, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of pro-inflammatory mediators . The compound also interacts with DNA and RNA, affecting transcription and translation processes . These interactions result in the modulation of gene expression and the inhibition of protein synthesis, contributing to its antiproliferative and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can lead to sustained inhibition of cellular proliferation and persistent anti-inflammatory effects. These findings suggest that the compound maintains its biochemical activity over extended periods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-chloroaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Phenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
- 2-{[(4-methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable coordination complexes with lanthanides, enhancing its photoluminescent properties compared to its analogs .
Properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESWNJHWHTLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354459 | |
| Record name | SBB061862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55118-85-9 | |
| Record name | SBB061862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



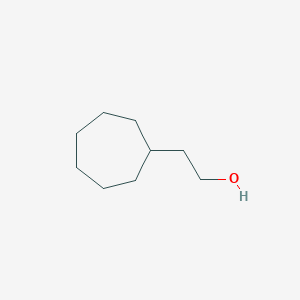
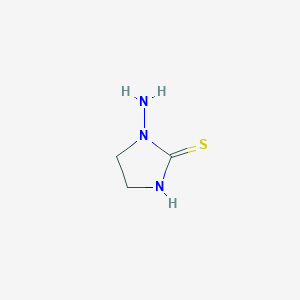
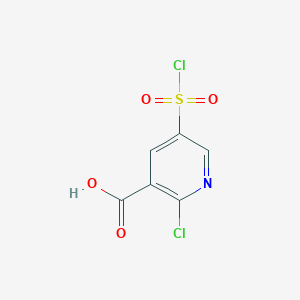
![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)
![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)
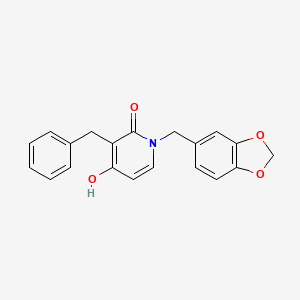

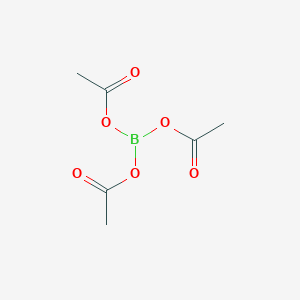
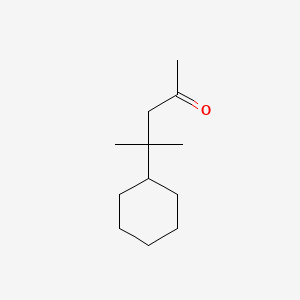
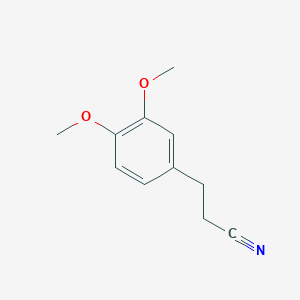
![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)
